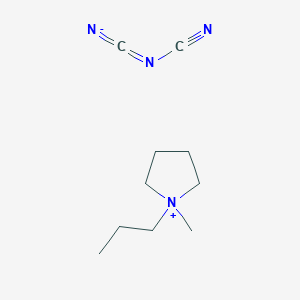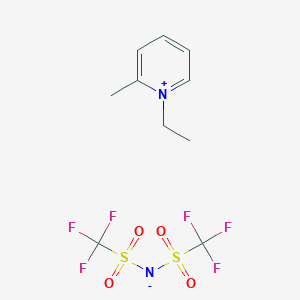
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is also known by the synonyms 1-Propyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide, N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide, PP 13TFSA, and PP 13TFSI .
Molecular Structure Analysis
The empirical formula of this compound is C11H20F6N2O4S2 and it has a molecular weight of 422.41 .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.412 g/cm3 . It has a melting point of 12 °C . The water content in the synthesized ionic liquid is measured to be less than or equal to 500 ppm .Wirkmechanismus
Target of Action
It is known that this compound is a type of ionic liquid, which are often used in electrochemical applications such as batteries .
Mode of Action
The mode of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it facilitates the movement of charge in electrochemical systems. This is achieved through its interaction with the anode and cathode in a battery, where it helps to maintain a charge balance .
Biochemical Pathways
Its role is more related to physical chemistry and materials science .
Result of Action
The result of the action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is the facilitation of charge movement in electrochemical systems. This can lead to improved performance of devices such as batteries .
Action Environment
The action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, its thermal stability was studied and found to be stable under certain conditions . Furthermore, it is known to be a liquid at room temperature with a density of 1.412 g/cm3 .
Vorteile Und Einschränkungen Für Laborexperimente
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has several advantages that make it a useful solvent for lab experiments. It is non-volatile, non-toxic, and has a low vapor pressure. In addition, it is not prone to oxidation or hydrolysis, and is thermally stable. However, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% is also relatively expensive, and its solubility in water is limited.
Zukünftige Richtungen
There are several potential future directions for the use of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%. It could be used in the development of green solvents for organic synthesis, as well as for the synthesis of novel materials. It could also be used as a medium for biocatalysis and enzyme immobilization, as well as for the extraction of biologically active compounds. Additionally, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% could be used for the development of new electrochemical cells and catalysts. Finally, further research could be conducted on the biochemical and physiological effects of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%, as well as its potential applications in medicine and biotechnology.
Synthesemethoden
The synthesis of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% is relatively straightforward. It can be synthesized via a two-step process, starting with the reaction of 1-propyl-4-methylpyridinium chloride with trifluoromethanesulfonic anhydride in acetonitrile. The resulting intermediate is then reacted with potassium trifluoromethanesulfonate in acetonitrile. The reaction is carried out at room temperature and yields a 99% pure product.
Wissenschaftliche Forschungsanwendungen
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has been studied for its use in various scientific research applications. It has been found to be a useful solvent for organic synthesis, particularly in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst for the synthesis of organic compounds, and as an electrolyte for electrochemical cells. In addition, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has been used as a medium for biocatalysis and enzyme immobilization, as well as for the extraction of biologically active compounds.
Safety and Hazards
According to the Safety Data Sheet, this substance is not yet fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with eyes, skin, or clothing, and to wear protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is recommended to rinse continuously with water for several minutes and seek medical attention .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJBOMZTVLMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)




